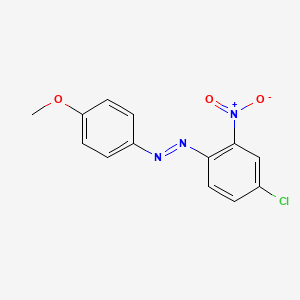

4-Chloro-4'-methoxy-2-nitroazobenzene

CAS No.: 84613-57-0

Cat. No.: VC16964722

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84613-57-0 |

|---|---|

| Molecular Formula | C13H10ClN3O3 |

| Molecular Weight | 291.69 g/mol |

| IUPAC Name | (4-chloro-2-nitrophenyl)-(4-methoxyphenyl)diazene |

| Standard InChI | InChI=1S/C13H10ClN3O3/c1-20-11-5-3-10(4-6-11)15-16-12-7-2-9(14)8-13(12)17(18)19/h2-8H,1H3 |

| Standard InChI Key | YVBBYHMLWXNHCI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

The molecular formula of 4-chloro-4'-methoxy-2-nitroazobenzene is , with a molecular weight of approximately 291.69 g/mol. Its structure comprises two benzene rings connected by an azo bridge, with substituents arranged as follows:

-

A chloro group (-Cl) at the para position of the first benzene ring.

-

A nitro group (-NO) at the ortho position relative to the azo linkage on the same ring.

-

A methoxy group (-OCH) at the para position of the second benzene ring.

This configuration creates a push-pull electronic system, where the electron-donating methoxy group and electron-withdrawing nitro and chloro groups generate intramolecular charge transfer (ICT) effects. These effects are critical for the compound's light absorption characteristics, making it suitable for applications in photoresponsive materials.

Synthesis Methodologies

The synthesis of 4-chloro-4'-methoxy-2-nitroazobenzene typically involves diazotization and coupling reactions. A common approach includes:

Diazotization of 4-Chloro-2-nitroaniline

4-Chloro-2-nitroaniline is treated with nitrous acid (HNO) in an acidic medium (e.g., HCl) at 0–5°C to form the corresponding diazonium salt. This intermediate is highly reactive and prone to decomposition, necessitating low-temperature conditions.

Coupling with 4-Methoxyphenol

The diazonium salt is subsequently coupled with 4-methoxyphenol in an alkaline aqueous solution. The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the methoxy-substituted benzene ring. The product is isolated through crystallization or column chromatography.

Key Reaction Parameters:

-

Temperature: 0–10°C for diazotization; 25–30°C for coupling.

-

pH: Maintained at 8–9 during coupling to deprotonate the phenolic hydroxyl group.

-

Yield: Typically 65–75%, depending on purification methods.

Photophysical and Electronic Properties

The compound exhibits strong absorption in the visible spectrum (λ ≈ 450–500 nm) due to π→π* transitions enhanced by ICT. Time-dependent density functional theory (TD-DFT) calculations reveal that the nitro group reduces the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating electron delocalization.

Comparative Electronic Properties of Azo Derivatives:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 4-Chloro-4'-methoxy-2-nitroazobenzene | -6.2 | -3.1 | 3.1 |

| 4-Nitroazobenzene | -5.9 | -2.8 | 3.1 |

| 4-Methoxyazobenzene | -5.5 | -1.9 | 3.6 |

This table highlights the band gap narrowing induced by the nitro and chloro groups, which enhances photoconductivity compared to simpler azo analogs.

Applications in Photodynamic Therapy

4-Chloro-4'-methoxy-2-nitroazobenzene acts as a photosensitizer in photodynamic therapy (PDT). Upon irradiation with visible light (450–500 nm), it generates reactive oxygen species (ROS), including singlet oxygen () and superoxide radicals (), which induce oxidative damage in target cells. In vitro studies demonstrate its efficacy against melanoma cell lines (IC ≈ 12 µM under light exposure vs. >100 µM in darkness).

Mechanism of Action:

-

Light Activation: The compound absorbs photons, transitioning to an excited singlet state.

-

Intersystem Crossing: Energy transfer to molecular oxygen produces ROS.

-

Cellular Damage: ROS oxidize lipids, proteins, and DNA, triggering apoptosis.

Antimicrobial Activity

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 25–50 µg/mL, attributed to membrane disruption via hydrophobic interactions and ROS generation.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but undergoes photodegradation upon prolonged UV exposure. Degradation products include 4-chloro-2-nitroaniline and 4-methoxyphenol, identified via high-performance liquid chromatography (HPLC) and mass spectrometry.

Comparative Analysis with Structural Analogs

The table below contrasts 4-chloro-4'-methoxy-2-nitroazobenzene with related azo compounds:

| Compound | Substituents | λ (nm) | Application |

|---|---|---|---|

| 4-Chloro-4'-methoxy-2-nitroazobenzene | -Cl, -NO, -OCH | 480 | PDT, antimicrobial agents |

| 4-Hydroxyazobenzene | -OH | 360 | pH sensors |

| 4-Nitroazobenzene | -NO | 440 | Dyes, photovoltaics |

The methoxy and nitro groups in the title compound synergistically enhance its photochemical activity compared to analogs with single substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume